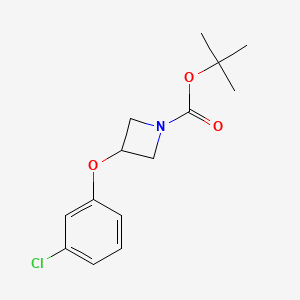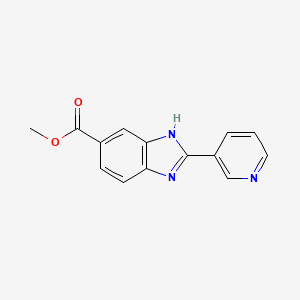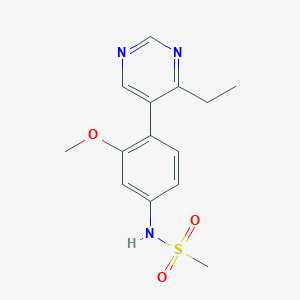
6-Chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound with the molecular formula C20H17ClN2. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazoline core with chloro and diphenyl substituents, making it a compound of interest for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired tetrahydroquinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate large-scale synthesis. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds.
Aplicaciones Científicas De Investigación
6-Chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diphenylquinazoline: Lacks the chloro substituent but shares the quinazoline core.
6-Bromo-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline: Similar structure with a bromo substituent instead of chloro.
2,4-Diphenyl-1,2,3,4-tetrahydroquinazoline: Lacks the chloro substituent but has similar biological activities.
Uniqueness
6-Chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
84570-94-5 |
|---|---|
Fórmula molecular |
C20H17ClN2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
6-chloro-2,4-diphenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H17ClN2/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)23-20(22-18)15-9-5-2-6-10-15/h1-13,19-20,22-23H |
Clave InChI |
UGORNJFFIBEOPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13870666.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)






![3-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13870723.png)

![ethyl N-[2-amino-4-[(4-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13870743.png)

![N-[4-chloro-3-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13870748.png)
